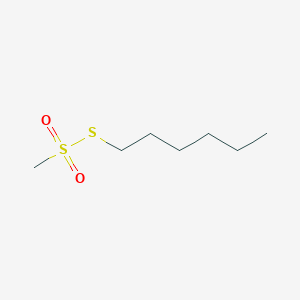
1-Methylsulfonylsulfanylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfone and sulfonamide derivatives, which are structurally related to 1-Methylsulfonylsulfanylhexane, involves dehydrative protocols starting from corresponding alcohols or hydroxypropanesulfonamides, using MeSO2Cl/organic base systems. This method allows for the efficient generation of vinyl derivatives without the need for isolating intermediate mesyl derivatives, suggesting a pathway that might be adapted for synthesizing 1-Methylsulfonylsulfanylhexane or related compounds (Kharkov University Bulletin Chemical Series, 2020).
Molecular Structure Analysis
The molecular structure and behavior of related sulfone compounds have been studied using various spectroscopic techniques, including electron paramagnetic resonance (EPR) at different temperatures, indicating that structural changes occur with temperature variations. These findings highlight the importance of considering temperature effects on the molecular structure of sulfone compounds, which would be relevant for 1-Methylsulfonylsulfanylhexane as well (International Journal of Molecular Sciences, 2011).
Chemical Reactions and Properties
Vinylsulfones and sulfonamides engage in a variety of chemical reactions, acting as active agents in Michael addition, electrocyclization, and other types of reactions due to their biological activities and applications in synthetic chemistry. This reactivity profile provides insights into the chemical behaviors that 1-Methylsulfonylsulfanylhexane might exhibit, especially in the context of enzyme inhibition and as a reagent in organic synthesis (Kharkov University Bulletin Chemical Series, 2020).
Applications De Recherche Scientifique
Environmental and Health Implications
- Perfluoroalkyl Acids and DNA Methylation : Perfluoroalkyl acids (PFAAs), similar to compounds like 1-Methylsulfonylsulfanylhexane, have been studied for their impact on DNA methylation, which is a potential marker of cardiovascular risk. Research in a population highly exposed to perfluorooctanoic acid (PFOA) suggests associations between PFAAs and LINE-1 DNA methylation, indicating potential epigenetic activity and health implications (Watkins et al., 2014).
Chemical Analysis Techniques
- Identification of Sulfonylureas in Soil : Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for identifying sulfonylurea herbicides in soil. This research provides insights into the detection of similar sulfonyl compounds, including 1-Methylsulfonylsulfanylhexane, in environmental samples (Li et al., 1996).
Material Science Applications
- Polysulfonium Membrane in Zinc–Air Cells : Research has shown that polysulfonium membranes, which are chemically related to 1-Methylsulfonylsulfanylhexane, are effective in zinc–air cells. These membranes prevent cation permeation from the anode to the cathode, significantly enhancing cell capacity (Dewi et al., 2003).
Chemical Synthesis and Reactions
Sulfones in Organocatalysis : Sulfones, a group to which 1-Methylsulfonylsulfanylhexane belongs, have shown significant utility in organocatalytic asymmetric reactions. Their versatility and the ease of removal from reaction mixtures make them valuable in synthesizing various organic compounds (Alba et al., 2010).
Direct C-H Methylsulfonylation of Alkenes : Research has demonstrated methods for direct C-H methylsulfonylation of alkenes using sulfur dioxide. This process, related to the chemical behavior of 1-Methylsulfonylsulfanylhexane, provides a pathway for synthesizing styrenyl sulfones (He et al., 2019).
Propriétés
IUPAC Name |
1-methylsulfonylsulfanylhexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICNBQQUNSDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408820 |
Source


|
| Record name | Hexyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonylsulfanylhexane | |
CAS RN |
53603-16-0 |
Source


|
| Record name | Hexyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

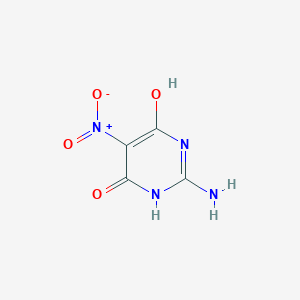
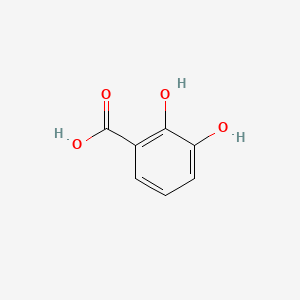

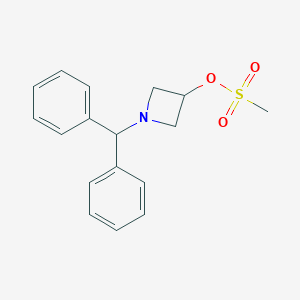
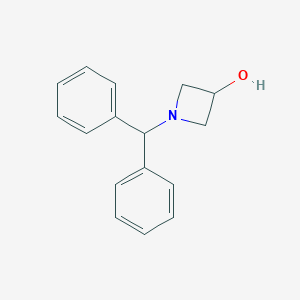
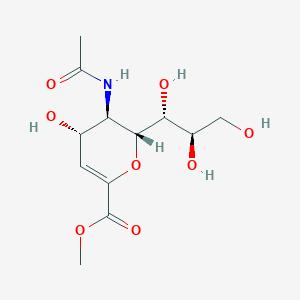
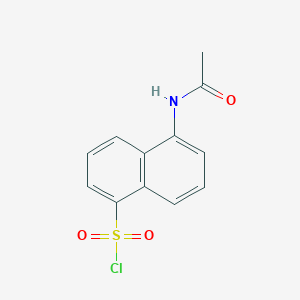
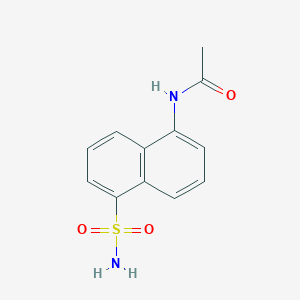
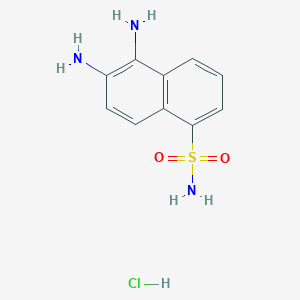
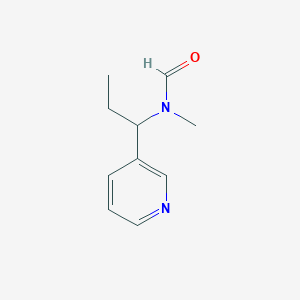
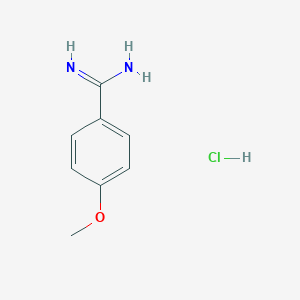
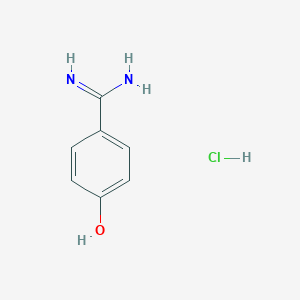
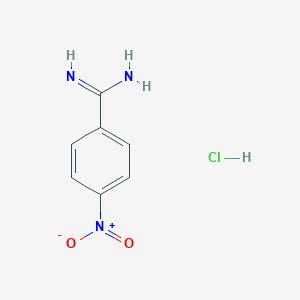
![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)